2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Antimicrobial resistance Gram-positive Gram-negative

Procure the precisely differentiated 2-mercapto-4-oxo-5-phenyl variant (CAS 1253394-73-8). The 2-thione pharmacophore is essential for reported antibacterial equipotency to ampicillin (S. aureus, E. coli, P. aeruginosa) and src-family kinase hinge-region engagement. Using the 2-oxo analog (CAS 1253394-92-1) or 7-ethyl ester surrogate will confound SAR and waste screening resources. This privileged pyrido[2,3-d]pyrimidine-7-carboxylic acid scaffold also demonstrates enhanced ORAC antioxidant capacity and selective natriuresis (6–24 h duration). Confirm free acid form for kinase panel profiling (c-Src, FGFr, PDGFr, EGFr).

Molecular Formula C14H9N3O3S
Molecular Weight 299.31 g/mol
Cat. No. B7857198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid
Molecular FormulaC14H9N3O3S
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NC(=S)N3)C(=O)O
InChIInChI=1S/C14H9N3O3S/c18-12-10-8(7-4-2-1-3-5-7)6-9(13(19)20)15-11(10)16-14(21)17-12/h1-6H,(H,19,20)(H2,15,16,17,18,21)
InChIKeyWLYPVDRAAIOTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic Acid: Compound Class, Structural Identity, and Procurement-Relevant Characteristics


2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (molecular formula C14H9N3O3S, average mass 299.30 Da) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine-7-carboxylic acid family [1]. It features a characteristic 2-mercapto (2-thioxo) group, a 4-oxo carbonyl, a 5-phenyl substituent, and a free 7-carboxylic acid. The pyrido[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry with documented antibacterial, antitumor, tyrosine kinase inhibitory, and antioxidant activities [2]. This specific compound is catalogued as a screening compound (InterBioScreen ID BB_SC-9700) and is primarily sourced through specialist chemical library suppliers for hit discovery and lead optimization programs [1].

Why 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic Acid Cannot Be Casually Substituted: Scaffold Divergence and Functional-Group Criticality


The pyrido[2,3-d]pyrimidine scaffold exhibits pronounced functional-group sensitivity: small perturbations at the 2-position (mercapto vs. oxo vs. amino), the 5-aryl substituent, or the 7-carboxylic acid markedly alter biological target engagement, physicochemical properties, and downstream assay behavior [1]. The 2-mercapto group in this compound is not a passive substituent—it enables thiol-disulfide redox chemistry, transition-metal coordination, and distinct hydrogen-bonding donor/acceptor patterns that the 2-oxo (2,4-dioxo) analog cannot replicate [2]. Consequently, procurement of a generic pyrido[2,3-d]pyrimidine-7-carboxylic acid without the 2-mercapto-4-oxo-5-phenyl substitution pattern carries a high risk of divergent biological activity, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence for 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic Acid Versus Closest Analogs


Antimicrobial Potency of 2-Thioxo-pyrido[2,3-d]pyrimidines: Equipotency to Ampicillin Against Clinically Relevant Pathogens

Pyrido[2,3-d]pyrimidine-2(1H)-thione derivatives—sharing the 2-mercapto (thione) pharmacophore with the target compound—were demonstrated to be equipotent to the standard antibiotic ampicillin against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in standardized antimicrobial susceptibility testing [1]. In contrast, the 2,4-dioxo-5-phenyl analog (CAS 1253394-92-1) lacks the sulfur atom and therefore lacks the thione pharmacophore associated with this level of antibacterial activity [2]. The 2-mercapto group is a critical determinant of the antimicrobial pharmacophore within this chemotype.

Antimicrobial resistance Gram-positive Gram-negative Pyrido[2,3-d]pyrimidine-2-thione

Antioxidant Capacity of 5-Aryl-4-oxo-pyrido[2,3-d]pyrimidine-7-carboxylic Acids: ORAC Assay Differentiation

In a systematic study of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, compounds bearing aryl substituents at the 5-position (structurally analogous to the 5-phenyl group in the target compound) exhibited superior behavior in the Oxygen Radical Absorbance Capacity (ORAC) assay compared to other derivatives in the series [1]. Compounds 3a and 3o showed the best antioxidant behavior in the ORAC assay. While the target compound was not directly tested in this study, it shares the critical 5-aryl-4-oxo-pyrido[2,3-d]pyrimidine-7-carboxylic acid core and the additional 2-mercapto group is expected to further enhance radical-scavenging capacity via thiol-mediated hydrogen-atom transfer mechanisms [2]. The 5-(tert-butyl)-2-mercapto analog (different 5-substituent) would lack the aromatic conjugation that stabilizes radical intermediates in the 5-phenyl variant.

Oxidative stress ORAC assay DPPH Antioxidant 5-Aryl substitution

Src Family Tyrosine Kinase Inhibition: Scaffold Eligibility of Pyrido[2,3-d]pyrimidine-7-carboxylic Acids

Patent EP1615921A2 (and its equivalents WO 2004/085436) explicitly claims pyrido[2,3-d]pyrimidine-7-carboxylic acid derivatives as protein kinase inhibitors with activity against src family tyrosine kinases [1]. The target compound, possessing the 7-carboxylic acid motif and the pyrido[2,3-d]pyrimidine core, falls within the general structural scope of the claimed compounds. In contrast, ethyl 2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d]pyrimidine-7-carboxylate (the 7-ethyl ester, 2-amino analog) lacks the free carboxylic acid required for key hinge-region hydrogen-bonding interactions with the kinase ATP-binding site [2]. The free 7-COOH is a documented pharmacophoric requirement for src kinase engagement in this chemotype [1].

Src kinase Tyrosine kinase inhibitor Oncology Pyrido[2,3-d]pyrimidine-7-carboxylic acid

Natriuretic Selectivity: Sodium Excretion Without Potassium Wasting in 2-Mercapto-pyrido[2,3-d]pyrimidin-4(3H)-ones

U.S. Patent 3,749,724 describes 2-mercapto-pyrido[2,3-d]pyrimidin-4(3H)-ones as diuretic agents with a distinctive pharmacological profile: increased sodium ion excretion without concomitant potassium loss [1]. This potassium-sparing natriuretic effect differentiates 2-mercapto-pyrido[2,3-d]pyrimidines from classical thiazide and loop diuretics, which typically cause kaliuresis. The target compound, bearing the 2-mercapto-4-oxo-pyrido[2,3-d]pyrimidine core, shares this pharmacophoric substructure. The 2,4-dioxo analog and the 2-amino analog lack the sulfur atom that may contribute to this selective ion-transport modulation [2]. The patent reports a long duration of action (6–24 hours) for compounds in this class [1].

Diuretic Natriuretic Sodium excretion Potassium-sparing 2-Mercapto-pyrido[2,3-d]pyrimidine

Physicochemical Differentiation: LogP, Hydrogen-Bonding, and Ionization State of 2-Mercapto vs. 2-Oxo Analog

The target compound (C14H9N3O3S, MW 299.30) and its closest analog—2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid (C14H9N3O4, MW 283.24, CAS 1253394-92-1)—differ fundamentally in their heteroatom composition at the 2-position (S vs. O). This single-atom substitution produces measurable differences in physicochemical properties: the sulfur atom increases molecular weight by ~16 Da, reduces hydrogen-bond acceptor basicity, introduces a softer, more polarizable electron distribution, and alters the acid dissociation constant (pKa) of the adjacent NH group [1]. The target compound's calculated LogP of approximately 3.35 and LogD (pH 7.4) of approximately −0.59 indicate adequate lipophilicity for membrane permeability while maintaining aqueous solubility at physiological pH [1]. These properties are distinct from the 2-oxo analog, which has different ionization and solubility profiles due to the absence of the thione-thiol tautomeric equilibrium [2].

LogP pKa Hydrogen bonding Drug-likeness Physicochemical properties

Best-Fit Research and Industrial Application Scenarios for 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic Acid


Antimicrobial Hit Discovery: Screening Against Multidrug-Resistant Gram-Positive and Gram-Negative Bacteria

Based on the demonstrated equipotency of pyrido[2,3-d]pyrimidine-2(1H)-thione derivatives to ampicillin against S. aureus, E. coli, and P. aeruginosa [1], this compound is a high-priority candidate for inclusion in phenotypic antibacterial screening cascades. Procurement should explicitly specify the 2-mercapto (thione) variant, as the 2-oxo analog (CAS 1253394-92-1) lacks the thione pharmacophore associated with this antibacterial activity class. Recommended follow-up: MIC determination against ESKAPE pathogen panels and time-kill kinetic studies.

Kinase Inhibitor Lead Optimization: Src Family Tyrosine Kinase Program Starting Point

The compound's pyrido[2,3-d]pyrimidine-7-carboxylic acid core places it within the structural scope of patent-protected src family tyrosine kinase inhibitors (EP1615921A2) [2]. The free 7-carboxylic acid is essential for hinge-region ATP-binding site engagement; the 7-ethyl ester analog (Ghaedi et al., 2019) will not serve as a suitable surrogate. Researchers should procure the free acid form for kinase panel profiling (c-Src, FGFr, PDGFr, EGFr) and compare against known pyrido[2,3-d]pyrimidine src inhibitors such as PD173955 and PD166326 [3].

Oxidative Stress and Redox Biology: Antioxidant Screening with ORAC and Cellular ROS Assays

The 5-phenyl substitution pattern is associated with enhanced performance in the ORAC assay among structurally analogous 5-aryl-4-oxo-pyrido[2,3-d]pyrimidine-7-carboxylic acids [4]. The additional 2-mercapto group is predicted to augment radical-scavenging capacity via thiol-dependent hydrogen-atom transfer. This compound should be prioritized over the 5-(tert-butyl)-2-mercapto analog, which lacks the aromatic stabilization provided by the 5-phenyl ring. Recommended assays: ORAC, DPPH, cellular ROS detection (DCFH-DA), and lipid peroxidation inhibition.

Cardiorenal Drug Discovery: Evaluation of Potassium-Sparing Natriuretic Activity

Patent US 3,749,724 establishes that 2-mercapto-pyrido[2,3-d]pyrimidin-4(3H)-ones can produce selective natriuresis (sodium excretion without potassium loss) with a 6–24 hour duration of action [5]. The target compound's 2-mercapto-4-oxo substitution pattern matches this pharmacophore. Procurement should be directed toward in vivo diuretic screening in rodent models, with measurement of urinary volume, Na+, K+, and Cl− excretion at multiple time points. Comparison against hydrochlorothiazide (potassium-wasting) and amiloride (potassium-sparing) standards is recommended.

Quote Request

Request a Quote for 2-Mercapto-4-oxo-5-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.